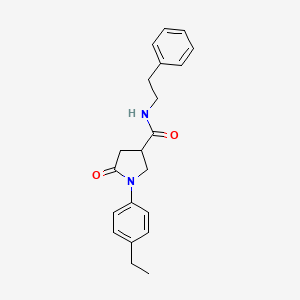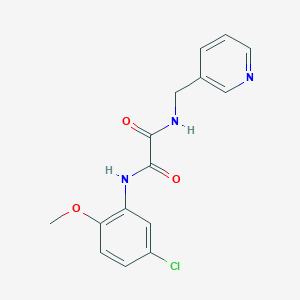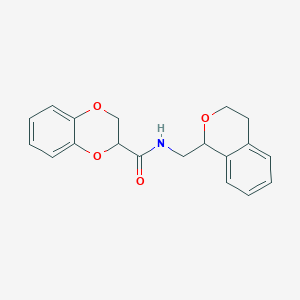
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as FBFI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone acts as a positive allosteric modulator of GABA receptors, which are ion channels that mediate inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone increases the sensitivity of the receptor to GABA, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on cognitive function and memory. These effects are thought to be mediated by the modulation of GABA receptor activity in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in lab experiments is its selectivity for GABA receptors, which allows for more targeted modulation of inhibitory neurotransmission. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are a number of future directions for research on 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, including the development of more selective and potent compounds for use as therapeutic agents, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a tool for studying the role of inhibitory neurotransmission in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone on cognitive function and memory.
Synthesis Methods
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multistep process that involves the condensation of 4-fluorobenzaldehyde and 4-methylacetophenone in the presence of a base catalyst, followed by cyclization with an acid catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to modulate the activity of GABA receptors, which are important for regulating inhibitory neurotransmission in the brain. In pharmacology, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied for its potential as a therapeutic agent for conditions such as anxiety and depression. In medicinal chemistry, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO2/c1-12-2-6-14(7-3-12)17-11-15(18(20)21-17)10-13-4-8-16(19)9-5-13/h2-11H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZYTGLNPAOCNA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-2,3-dihydrofuran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)

![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)


![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5152352.png)

![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)

![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)